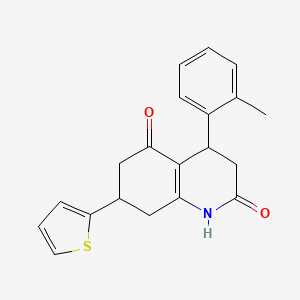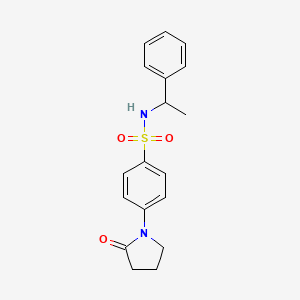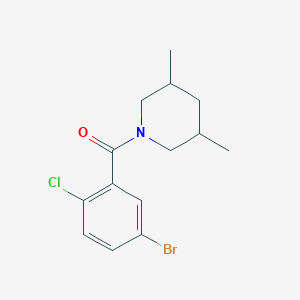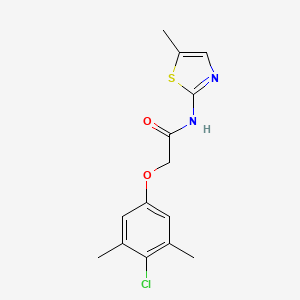
4-(2-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
説明
4-(2-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as MTQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(2-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound may increase the levels of acetylcholine in the brain, which could improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. This compound has also been shown to improve learning and memory in animal models of Alzheimer's disease. However, the long-term effects of this compound on human health are not yet known, and more research is needed to determine its safety and efficacy.
実験室実験の利点と制限
One advantage of 4-(2-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to have a wide range of potential applications in various fields, which makes it a promising candidate for further research. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the long-term effects of this compound on human health are not yet known, which could limit its potential applications in medicine.
将来の方向性
There are several future directions for research on 4-(2-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One direction is to investigate the potential use of this compound as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore the use of this compound as a building block for the synthesis of novel polymers and organic semiconductors. Additionally, more research is needed to determine the long-term effects of this compound on human health, as well as its safety and efficacy in clinical trials. Overall, this compound has the potential to be a valuable tool for scientific research and could lead to the development of new drugs, materials, and technologies.
科学的研究の応用
4-(2-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of novel polymers and organic semiconductors. In organic electronics, this compound has been studied as a potential electron transport material for organic light-emitting diodes.
特性
IUPAC Name |
4-(2-methylphenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-12-5-2-3-6-14(12)15-11-19(23)21-16-9-13(10-17(22)20(15)16)18-7-4-8-24-18/h2-8,13,15H,9-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDKESGYAWSRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4706092.png)
![2-(1-ethyl-1H-pyrazol-5-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4706104.png)

![N-[1,1-bis(trifluoromethyl)propyl]-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide](/img/structure/B4706115.png)

![4-[(4-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4706125.png)
![3-bromo-N-(2,3-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4706127.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B4706139.png)

![2-{1-(3-methylbutyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4706151.png)



